molecular formula C11H18N2S B3131917 N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine CAS No. 359878-82-3

N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine

Cat. No. B3131917
M. Wt: 210.34 g/mol
InChI Key: GLBXFTNDAFZXEQ-UHFFFAOYSA-N
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Patent
US06756393B2

Procedure details

Starting materials: 1-Methyl-4-piperidone (0.5 g, 4.4 mmol, 1.0 eq.), thiophene-2-ethylamine (0.563 g, 1.0 eq.).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.563 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2]1[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[CH2:14][CH2:15][NH2:16]>>[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[CH2:14][CH2:15][NH:16][CH:5]1[CH2:4][CH2:3][NH:2][CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Two
Name
Quantity
0.563 g
Type
reactant
Smiles
S1C(=CC=C1)CCN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1C(=CC=C1)CCNC1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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